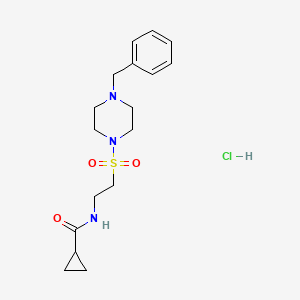![molecular formula C12H12ClIO B2437899 1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287315-74-4](/img/structure/B2437899.png)
1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane is a synthetic organic compound characterized by its unique bicyclo[1.1.1]pentane core, which imparts significant strain and rigidity to the molecule. This structural motif is often explored in medicinal chemistry and materials science due to its potential to enhance the pharmacokinetic properties of drug candidates and the mechanical properties of materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a continuous flow process that generates [1.1.1]propellane, which is then derivatized into various bicyclo[1.1.1]pentane species.
Introduction of the Phenyl Group: The phenyl group with substituents (2-chloro and 4-methoxy) is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow processes for the efficient generation of intermediates and the use of automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the methoxy group can be demethylated using boron tribromide (BBr3).
Coupling Reactions: The phenyl ring can participate in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)
Oxidation: Boron tribromide (BBr3)
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with boron tribromide would result in a demethylated product.
科学的研究の応用
1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules due to its strained bicyclo[1.1.1]pentane core.
Biology: Explored for its potential as a pharmacophore in drug design, particularly in the development of compounds with improved metabolic stability and bioavailability.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with enhanced mechanical properties.
作用機序
The mechanism by which 1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity, potentially leading to improved therapeutic outcomes.
類似化合物との比較
1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives and phenyl-substituted compounds:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the strained bicyclo[1.1.1]pentane core but differ in their substituents, which can significantly alter their chemical and biological properties.
Phenyl-Substituted Compounds: Compounds with similar phenyl groups but different core structures, such as benzene or cyclohexane, can be compared to highlight the unique properties imparted by the bicyclo[1.1.1]pentane core.
List of Similar Compounds
- 1-(2-Chloro-4-methoxyphenyl)-bicyclo[1.1.1]pentane
- 1-(2-Chloro-4-methoxyphenyl)-3-bromobicyclo[1.1.1]pentane
- 1-(2-Chloro-4-methoxyphenyl)-3-fluorobicyclo[1.1.1]pentane
These comparisons underscore the unique structural and functional attributes of this compound, making it a valuable compound in various fields of research and application.
特性
IUPAC Name |
1-(2-chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIO/c1-15-8-2-3-9(10(13)4-8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLOEBBMTXOHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C23CC(C2)(C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2437824.png)
![3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2437826.png)


![5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine;dihydrochloride](/img/structure/B2437833.png)
![1-butyl-5-(2-chlorophenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2437834.png)
![(1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2437835.png)
![N-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2437836.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid](/img/structure/B2437838.png)
